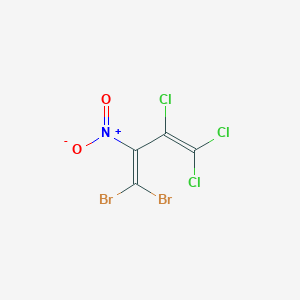
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is a halogenated organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene typically involves the halogenation of a suitable precursor. One common method is the dibromination of a conjugated diene using bromine or a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the choice of brominating agents and solvents can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the conjugated diene system.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products Formed
Scientific Research Applications
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The presence of multiple halogen atoms and a nitro group can influence the reactivity and stability of these intermediates .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-3,3,3-trifluoroacetone: Another halogenated compound with similar reactivity but different functional groups.
1,4-Dibromo-2,3-butanedione: Shares the dibromo functionality but differs in the overall structure and reactivity.
Uniqueness
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is unique due to the combination of bromine, chlorine, and nitro groups attached to a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
108546-14-1 |
|---|---|
Molecular Formula |
C4Br2Cl3NO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1,1-dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene |
InChI |
InChI=1S/C4Br2Cl3NO2/c5-3(6)2(10(11)12)1(7)4(8)9 |
InChI Key |
BUTCHNIXKWEYDU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


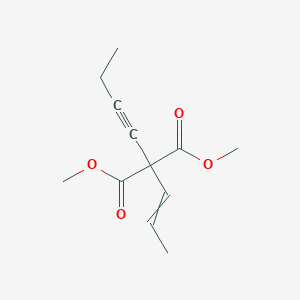
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
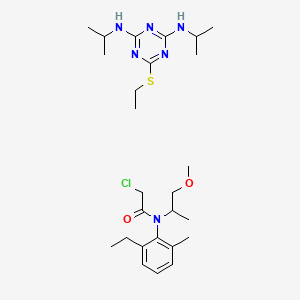

![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
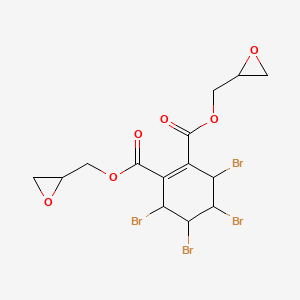
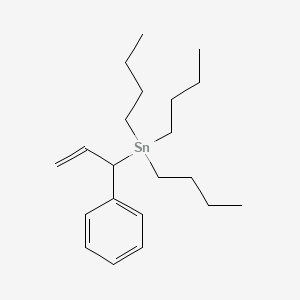
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
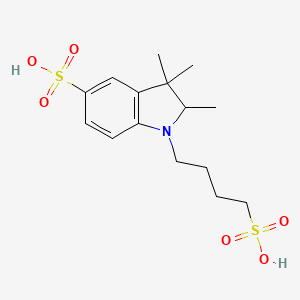
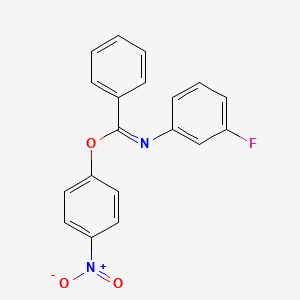
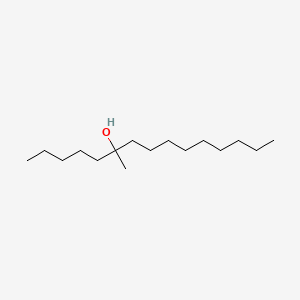
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

